Cas no 33026-32-3 (Cyclopentanone, 3,3-dimethyl-2-phenyl-)
33026-32-3 structure
Product Name:Cyclopentanone, 3,3-dimethyl-2-phenyl-
CAS No:33026-32-3
MF:C13H16O
MW:188.265543937683
CID:1454974
PubChem ID:15741645
Update Time:2025-04-20
Cyclopentanone, 3,3-dimethyl-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanone, 3,3-dimethyl-2-phenyl-
- 3,3-dimethyl-2-phenylcyclopentan-1-one
- 33026-32-3
- DTXSID20577784
-
- Inchi: 1S/C13H16O/c1-13(2)9-8-11(14)12(13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
- InChI Key: WOCLVFFUSFEKIV-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)(C)C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 188.12018
- Monoisotopic Mass: 188.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Cyclopentanone, 3,3-dimethyl-2-phenyl- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
33026-32-3 (Cyclopentanone, 3,3-dimethyl-2-phenyl-) Related Products
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- 21573-69-3(1-phenylcyclopentane-1-carbaldehyde)
- 1198-34-1(2-phenylcyclopentan-1-one)
- 38861-78-8(4-Isobutylacetophenone)
- 14996-78-2(2-phenylcycloheptan-1-one)
- 2867-63-2(2-benzylcyclopentan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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